

Application Notes and Protocols: L-Octanoylcarnitine-d3 in Drug Development and Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Octanoylcarnitine-d3*

Cat. No.: *B11943218*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β -oxidation.^{[1][2]} ^[3] Altered levels of L-Octanoylcarnitine and other acylcarnitines can serve as important biomarkers for various metabolic disorders, including inborn errors of fatty acid oxidation such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^{[4][5][6][7]} Furthermore, dysregulated acylcarnitine profiles have been implicated in a range of other conditions, including cardiovascular diseases, neurological disorders, and metabolic syndromes like type 2 diabetes.^{[1][2][8]}

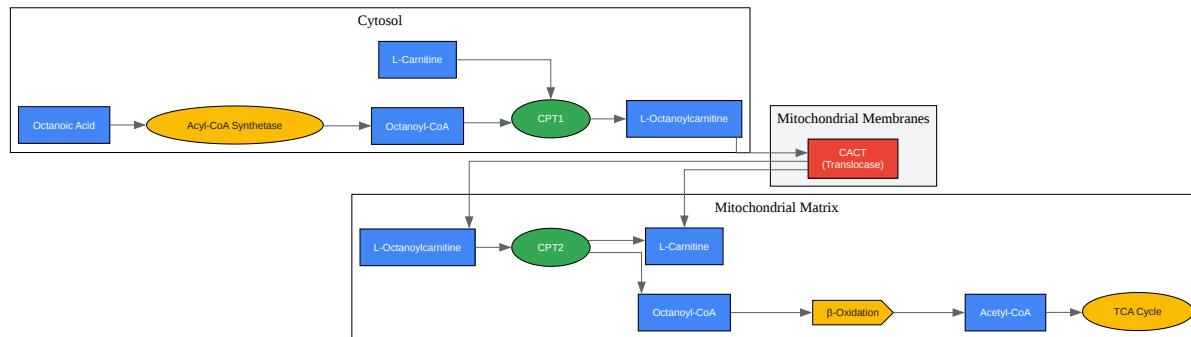
In the context of drug development and clinical trials, the precise and accurate quantification of L-Octanoylcarnitine is essential for diagnosing metabolic disorders, monitoring disease progression, and assessing the therapeutic efficacy and potential metabolic side effects of new drug candidates. **L-Octanoylcarnitine-d3**, a stable isotope-labeled form of L-Octanoylcarnitine, is a high-purity deuterated compound indispensable for such quantitative analyses.^[4] It serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, ensuring the reliability and accuracy of results.^{[9][10][11]} These application notes provide an overview of the role of **L-Octanoylcarnitine-d3** in research and clinical settings, along with detailed protocols for its use.

Physicochemical Properties and Specifications

L-Octanoylcarnitine-d3 is a synthetic, isotopically labeled compound used for research purposes.^[4] Its key properties are summarized in the table below.

Property	Value	Reference
Synonym(s)	(2R)-3-Carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxooctyl)oxy]-1-propanaminium inner salt, L-Carnitine-(methyl-d3) octanoyl ester	
Molecular Formula	C ₁₅ H ₂₇ D ₃ CINO ₄	[4]
Molecular Weight	326.88 g/mol	[4]
CAS Number	1334532-24-9	[4][11]
Appearance	White solid	[4]
Purity	≥97.0% (TLC)	
Extent of Labeling	≥99.0%	
Storage Conditions	-20°C in the dark	[4]
Solubility	DMF, DMSO, ethanol	[4]

Applications in Drug Development and Clinical Trials


The primary application of **L-Octanoylcarnitine-d3** is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine in various biological matrices (e.g., plasma, urine, dried blood spots) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[\[9\]](#)[\[10\]](#)[\[11\]](#)

Key Applications:

- Biomarker Quantification: Accurate measurement of L-Octanoylcarnitine levels as a biomarker for inherited metabolic disorders like MCAD deficiency.[5][7] Elevated levels of octanoylcarnitine are a hallmark of this condition.
- Pharmacodynamic Studies: Assessing the effect of new drug candidates on fatty acid metabolism by monitoring changes in acylcarnitine profiles.
- Toxicology and Safety Pharmacology: Investigating potential drug-induced mitochondrial dysfunction, which can be reflected by altered acylcarnitine levels.[1][2]
- Clinical Trial Monitoring: Monitoring patient response to therapies aimed at correcting metabolic imbalances, including those for fatty acid oxidation disorders.[12]
- Metabolomics Research: Used in broader metabolomic studies to ensure data quality when profiling acylcarnitines to understand disease mechanisms or drug action.[1][2]

Signaling and Metabolic Pathways

L-Octanoylcarnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane. Medium-chain fatty acids like octanoic acid can also be activated and transported via this system.

[Click to download full resolution via product page](#)

Caption: Mitochondrial fatty acid β -oxidation pathway.

Experimental Protocols

Protocol 1: Quantification of L-Octanoylcarnitine in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of L-Octanoylcarnitine in human plasma. It should be adapted and validated by the end-user for their specific instrumentation and application.

1. Materials and Reagents:

- L-Octanoylcarnitine (analyte standard)

- **L-Octanoylcarnitine-d3** (internal standard, IS)[\[4\]](#)
- Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Trichloroacetic acid (optional, for protein precipitation)
- Solid Phase Extraction (SPE) cartridges (e.g., strong cation-exchange) or protein precipitation plates

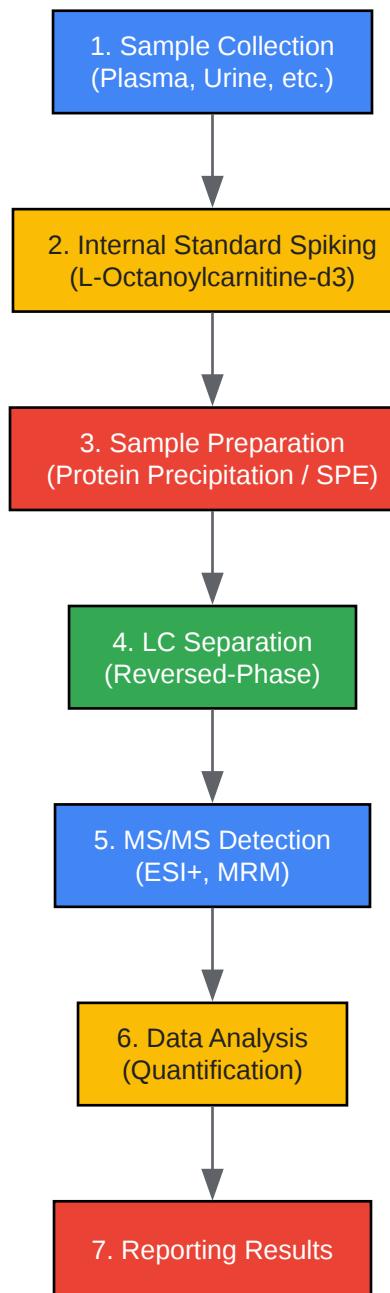
2. Preparation of Standard and Internal Standard Solutions:

- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve L-Octanoylcarnitine and **L-Octanoylcarnitine-d3** in methanol.
- Working Standard Solutions: Serially dilute the L-Octanoylcarnitine primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.
- Internal Standard Working Solution: Dilute the **L-Octanoylcarnitine-d3** primary stock solution to a final concentration of approximately 125-250 ng/mL.[\[9\]](#)

3. Sample Preparation:

- Thaw plasma samples on ice.
- To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
- Add 200 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.
- Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C.
- Transfer the supernatant to a new tube or well plate and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase.


4. LC-MS/MS Analysis:

- LC System: A UPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate L-Octanoylcarnitine from other matrix components.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - L-Octanoylcarnitine: e.g., m/z 288.2 -> 85.0
 - **L-Octanoylcarnitine-d3**: e.g., m/z 291.2 -> 85.0 (or other appropriate fragment)[\[10\]](#)

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
- Use a weighted linear regression (e.g., $1/x^2$) to fit the calibration curve.

- Determine the concentration of L-Octanoylcarnitine in the unknown samples from the calibration curve.

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for acylcarnitine analysis.

Quantitative Data Summary

The concentration of L-Octanoylcarnitine can vary based on the biological matrix, age, and metabolic state of the individual. The following table provides a summary of reported concentration ranges.

Analyte	Matrix	Condition	Concentration Range	Reference
Octanoylcarnitine (C8)	Dried Blood Spot	Healthy Newborns	< 0.22 µmol/L	[7]
Octanoylcarnitine (C8)	Dried Blood Spot	Newborns with MCAD Deficiency	3.1 - 28.3 µmol/L	[7]
Octanoylcarnitine (C8)	Urine	N/A (Validation Range)	7.5 - 100 ng/mL	[9]

Conclusion

L-Octanoylcarnitine-d3 is an essential tool for researchers and clinicians involved in drug development and clinical trials, particularly in studies related to metabolic diseases. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of L-Octanoylcarnitine, a critical biomarker for fatty acid oxidation disorders and a potential indicator of drug-induced metabolic effects. The protocols and information provided herein serve as a guide for the effective application of **L-Octanoylcarnitine-d3** in a research or clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2025.febscongress.org [2025.febscongress.org]
- 2. science.rsu.lv [science.rsu.lv]

- 3. Acylcarnitines: role in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. FATTY ACID OXIDATION DISORDERS [dhhr.wv.gov]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. bevital.no [bevital.no]
- 11. caymanchem.com [caymanchem.com]
- 12. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: L-Octanoylcarnitine-d3 in Drug Development and Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11943218#l-octanoylcarnitine-d3-in-drug-development-and-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com